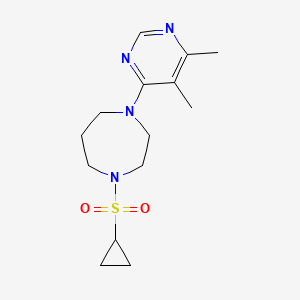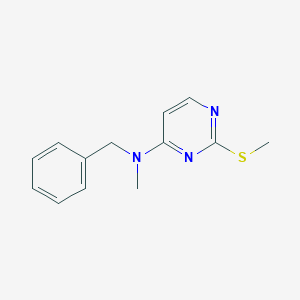![molecular formula C19H24BrN5O B6458531 4-(2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine CAS No. 2549005-58-3](/img/structure/B6458531.png)
4-(2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine typically involves multiple steps:
-
Formation of the Piperazine Intermediate: : The initial step involves the reaction of 3-bromobenzyl chloride with piperazine to form 4-[(3-bromophenyl)methyl]piperazine. This reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
-
Pyrimidine Ring Formation: : The next step involves the formation of the pyrimidine ring. This can be achieved by reacting the piperazine intermediate with 2-chloropyrimidine in the presence of a base such as sodium hydride in a polar aprotic solvent like tetrahydrofuran (THF).
-
Morpholine Addition: : Finally, the morpholine ring is introduced by reacting the pyrimidine intermediate with morpholine under reflux conditions in a solvent such as ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromine atom on the phenyl ring, potentially leading to debromination.
Substitution: The bromine atom on the phenyl ring is a good leaving group, making the compound susceptible to nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Debrominated phenyl derivatives.
Substitution: Substituted phenyl derivatives where the bromine atom is replaced by the nucleophile.
Scientific Research Applications
4-(2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets, including receptors and enzymes.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a lead compound for drug development.
Chemical Biology: It serves as a tool compound to probe the function of specific proteins and pathways in cells.
Pharmaceutical Development: The compound is explored for its potential to be developed into drugs for treating diseases such as cancer, neurological disorders, and infectious diseases.
Mechanism of Action
The mechanism of action of 4-(2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as G-protein coupled receptors (GPCRs) or enzymes involved in signal transduction pathways. The compound can modulate the activity of these targets, leading to changes in cellular function and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine: A similar compound with a different substitution pattern on the phenyl ring.
4-(2-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine: A compound with a chlorine atom instead of a bromine atom on the phenyl ring.
4-(2-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine: A compound with a fluorine atom on the phenyl ring.
Properties
IUPAC Name |
4-[2-[4-[(3-bromophenyl)methyl]piperazin-1-yl]pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrN5O/c20-17-3-1-2-16(14-17)15-23-6-8-25(9-7-23)19-21-5-4-18(22-19)24-10-12-26-13-11-24/h1-5,14H,6-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKFVXRJEFJBEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)C3=NC=CC(=N3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-4-amine](/img/structure/B6458466.png)
![4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine](/img/structure/B6458473.png)
![4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B6458481.png)
![2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine](/img/structure/B6458485.png)
![2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine](/img/structure/B6458498.png)
![6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B6458501.png)
![6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B6458515.png)
![2-[1-(3-phenoxypropyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine](/img/structure/B6458520.png)
![4-(2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6458522.png)

![2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B6458540.png)
![4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine](/img/structure/B6458543.png)
![2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6458550.png)
